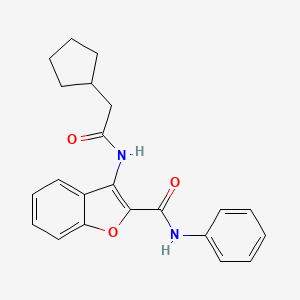

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide

Description

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a carboxamide group at position 2 and a cyclopentylacetamido moiety at position 2. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromatic and heterocyclic properties, which often confer biological activity. The N-phenyl substitution on the carboxamide group adds aromaticity and may modulate solubility or metabolic stability.

Properties

IUPAC Name |

3-[(2-cyclopentylacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c25-19(14-15-8-4-5-9-15)24-20-17-12-6-7-13-18(17)27-21(20)22(26)23-16-10-2-1-3-11-16/h1-3,6-7,10-13,15H,4-5,8-9,14H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJYQFRKVZTJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the cyclopentyl group through a nucleophilic substitution reaction. The acetamide moiety can be introduced using acetic anhydride and an appropriate amine. Finally, the phenyl group is attached via a coupling reaction, such as the Ullmann reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products. The choice of solvents, temperatures, and reaction times would be carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: : Reagents like halogens, alkyl halides, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with altered biological or chemical properties.

Scientific Research Applications

3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:

Chemistry: : The compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules.

Biology: : It may be employed in biological studies to investigate its interactions with various biomolecules and cellular processes.

Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: : It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs from the provided evidence, emphasizing substituent variations and their hypothesized effects:

Structural Analogs and Key Differences

Functional Group Analysis

- Cyclopentyl vs. Biphenyl (Position 3):

The cyclopentyl group in the target compound likely reduces polarity compared to the biphenyl group in , enhancing membrane permeability but possibly limiting aqueous solubility. The biphenyl substituent in may improve target binding through π-π stacking but increase metabolic instability . - Indole vs. This distinction could influence target selectivity in enzyme inhibition .

- Fluorophenyl vs.

Data Limitations

- No experimental data (e.g., IC₅₀, solubility, LogP) for the target compound are available in the provided evidence.

- Toxicity profiles remain uncharacterized; analogous compounds (e.g., ) caution that thorough toxicological studies are needed .

Biological Activity

3-(2-Cyclopentylacetamido)-N-phenyl-1-benzofuran-2-carboxamide, identified by its CAS number 862829-78-5, is a compound that has garnered attention for its potential biological activity, particularly in the context of various therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : C22H22N2O3

- Molecular Weight : 362.4217 g/mol

Research indicates that this compound acts as a modulator of specific biological pathways. It has been studied for its role in inhibiting certain enzymes and receptors associated with inflammatory processes and neurodegenerative diseases.

- Inhibition of Enzymes : The compound has shown promising results as an inhibitor of the enzyme Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a crucial role in inflammatory signaling pathways. This inhibition suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

- Effects on Neurotransmitter Systems : Preliminary studies suggest that the compound may interact with cholinergic and cannabinoid systems, potentially influencing neurotransmitter release and receptor activity. This interaction could make it a candidate for further investigation in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- Cholinergic Activity : In vitro assays demonstrated that derivatives similar to this compound exhibited inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). For instance, compounds related to this structure showed IC50 values indicating effective inhibition, with some derivatives outperforming established drugs like rivastigmine in potency .

- Neuroprotective Effects : The compound has been tested for its ability to prevent amyloid-beta (Aβ42) aggregation, a hallmark of Alzheimer's disease. Results indicated that it could moderate Aβ42 self-aggregation, suggesting a protective role against neurodegeneration .

- Inflammatory Response Modulation : In vivo models have demonstrated that the compound can reduce markers of inflammation, supporting its potential use in inflammatory diseases .

Comparative Data Table

| Activity | IC50 Value (nM) | Comparison with Rivastigmine |

|---|---|---|

| hAChE Inhibition | 37.4 | More potent |

| hBuChE Inhibition | 1.36 | Comparable |

| Aβ42 Aggregation Inhibition | Moderate | Effective |

Q & A

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Innovations :

- Flow chemistry : Continuous-flow reactors with immobilized catalysts (e.g., TEMPO) to reduce solvent use by 50% and improve yield .

- Biocatalysis : Lipase-mediated amide bond formation in aqueous media, avoiding toxic coupling agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.